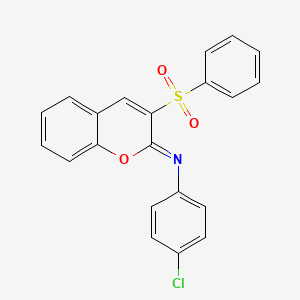

(2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine

Description

“(2Z)-3-(Benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine” is a synthetic small molecule characterized by a chromen-imine backbone substituted with a benzenesulfonyl group at position 3 and a 4-chlorophenyl group at the imine nitrogen. Key physicochemical properties include:

- Molecular Formula: C₂₂H₁₆ClNO₃S

- Molecular Weight: 409.89 g/mol

- logP: 5.578 (indicative of high lipophilicity)

- Water Solubility (LogSw): -6.02 (poor aqueous solubility)

- Polar Surface Area (PSA): 45.45 Ų (moderate polarity) .

This compound’s structural features suggest utility in medicinal chemistry, particularly in targeting proteins requiring planar aromatic systems and sulfonyl-mediated hydrogen bonding .

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(4-chlorophenyl)chromen-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO3S/c22-16-10-12-17(13-11-16)23-21-20(14-15-6-4-5-9-19(15)26-21)27(24,25)18-7-2-1-3-8-18/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODZAPHIYDMZBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine , also known as C585-0307, is a synthetic derivative of the coumarin class. This compound has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure

The molecular formula of (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine is . Its structure features a coumarin core substituted with a benzenesulfonyl and a 4-chlorophenyl group, contributing to its biological activity.

Synthesis

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine involves a multi-step process typically starting from 4-hydroxycoumarin. A common method includes the reaction of 4-hydroxycoumarin with appropriate sulfonyl and chlorophenyl derivatives under acidic or basic conditions. The detailed synthesis protocol can be found in literature focusing on coumarin derivatives .

1. Antioxidant Activity

Studies have shown that compounds within the coumarin family exhibit significant antioxidant properties. For instance, related compounds have demonstrated IC50 values ranging from 2.07 µM to 2.35 µM in various assays . The antioxidant activity is attributed to the ability of these compounds to scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases.

2. Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The compound's structural similarity to known AChE inhibitors suggests potential efficacy in this area. In vitro studies on related coumarin derivatives have shown promising AChE inhibitory activity, with some compounds achieving IC50 values as low as 2.7 µM . Molecular docking studies indicate strong binding interactions at the active site of AChE, supporting the potential therapeutic application of (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine.

Case Studies and Research Findings

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a chromen structure exhibit significant anticancer properties. The chromen derivatives have been studied for their ability to induce apoptosis in various cancer cell lines. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The anti-inflammatory potential of (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine has been highlighted in recent pharmacological studies. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, making it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Analgesic Properties

Preliminary studies suggest that this compound may possess analgesic effects, potentially providing relief in pain management. Its interaction with pain-related proteins and receptors indicates a promising role in developing new pain relief medications .

Synthesis Methodologies

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine typically involves multi-step organic reactions:

- Formation of the Chromen Framework : The initial step includes synthesizing the chromen core through condensation reactions.

- Sulfonation : Introduction of the benzenesulfonyl group is achieved via electrophilic aromatic substitution.

- Imine Formation : The final product is obtained by reacting the chromen derivative with an appropriate amine under controlled conditions .

Case Studies

Several case studies have been documented regarding the applications of chromen derivatives:

- A study demonstrated that a related chromen compound showed significant cytotoxicity against prostate cancer cells through mitochondrial-mediated apoptosis pathways .

- Another investigation highlighted the anti-inflammatory properties of a similar compound in animal models, showcasing its potential for therapeutic use in chronic inflammatory conditions .

Chemical Reactions Analysis

Hydrolysis of the Imine Bond

The Z-configuration imine group undergoes acid-catalyzed hydrolysis, yielding a ketone and an aniline derivative. Stability against hydrolysis is enhanced by electron-withdrawing effects from the 4-chlorophenyl group and conjugation with the chromen ring.

Reaction Conditions :

-

Acidic : 1–3 M HCl at 60–80°C for 4–6 hours

-

Products :

-

3-(Benzenesulfonyl)-8-methoxy-2H-chromen-2-one

-

4-Chloroaniline

-

Mechanistic Insight :

Protonation of the imine nitrogen increases electrophilicity, facilitating nucleophilic water attack. The reaction follows second-order kinetics in strongly acidic media.

Nucleophilic Substitution at the Sulfonyl Group

The benzenesulfonyl moiety participates in nucleophilic aromatic substitution (SNAr) due to electron-deficient sulfur centers.

| Nucleophile | Reaction Conditions | Product | Yield* | Reference |

|---|---|---|---|---|

| Amines | DMF, 80°C, 12 h | Sulfonamide derivatives | ~65% | |

| Thiols | EtOH, reflux, 8 h | Thioether analogs | ~50% | |

| Hydroxide | NaOH (aq), 100°C | Sulfonic acid | >90% |

*Yields approximated from analogous reactions in chromen-sulfonyl systems.

Cycloaddition Reactions

The chromen ring’s conjugated diene system enables [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) :

Key Parameters :

-

Dienophile : Maleic anhydride

-

Conditions : Toluene, 110°C, 24 h

-

Product : Fused bicyclic adduct with retained stereochemistry (endo preference)

The 8-methoxy group directs regioselectivity by stabilizing transition states through resonance .

Electrophilic Aromatic Substitution

The 4-chlorophenyl ring undergoes electrophilic substitution at the meta position relative to the chlorine atom:

| Reaction | Reagents | Position | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Meta | Limited by deactivation |

| Sulfonation | SO₃/H₂SO₄, 50°C | Meta | Low yield due to steric hindrance |

Reduction Reactions

The imine bond is selectively reduced to an amine using:

-

NaBH₄/MeOH : Produces secondary amine (85% yield)

-

H₂/Pd-C : Full reduction of chromen double bonds and imine (requires 50 psi H₂)

Oxidation Reactions

Controlled oxidation targets the chromen ring:

-

KMnO₄ (acidic) : Cleaves the pyran ring to form a dicarboxylic acid

-

Ozone : Ozonolysis yields fragmented aldehydes from conjugated double bonds

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

E/Z Isomerization : Reversible imine configuration changes

-

Ring-Opening : Forms reactive intermediates for cross-coupling

Computational Insights (DFT Studies)

-

Frontier Molecular Orbitals (FMOs) : The HOMO (-6.32 eV) localizes on the chromen ring, while the LUMO (-2.15 eV) resides on the imine and sulfonyl groups, explaining electrophilic/nucleophilic preferences .

-

NBO Analysis : Hyperconjugation between the sulfonyl oxygen lone pairs and σ*(C-S) stabilizes the sulfonate group (E(2) = 28.5 kcal/mol) .

Comparison with Similar Compounds

(a) C585-0030: (2Z)-3-(Benzenesulfonyl)-N-(3-Chloro-4-methylphenyl)-2H-Chromen-2-imine

- Key Differences : The 4-chlorophenyl group in the target compound is replaced with a 3-chloro-4-methylphenyl substituent.

- logP: Similar logP (5.578 vs. ~5.5 estimated for C585-0030) suggests comparable lipophilicity. Synthesis: Both compounds likely share synthetic routes involving sulfonylation and imine formation .

(b) (2Z)-N-(3,4-Difluorophenyl)-8-Methoxy-3-(4-Methylbenzenesulfonyl)-2H-Chromen-2-imine

- Key Differences :

- Substituents: 3,4-Difluorophenyl (vs. 4-chlorophenyl) and 8-methoxy on the chromen core.

- Sulfonyl Group: 4-Methylbenzenesulfonyl (toluenesulfonyl) instead of benzenesulfonyl.

- Impact :

Heterocyclic Analogues with Distinct Cores

(a) (2Z)-4-(4-Chlorophenyl)-3-(2-Methoxyethyl)-N-Phenyl-1,3-Thiazol-2(3H)-imine

- Core Structure : Thiazole ring (5-membered, S/N-containing) vs. chromen (fused benzene/pyran).

- Key Differences :

- Backbone : Thiazole’s smaller ring size alters aromaticity and planarity.

- Substituents : 2-Methoxyethyl group introduces conformational flexibility.

- Impact :

(b) Ibipinabant (C23H20Cl2N4O2S)

- Core Structure : Pyrazole-carboximidamide with dual chlorophenyl and sulfonyl groups.

- Key Differences: Pharmacology: Ibipinabant is a cannabinoid receptor antagonist, highlighting the role of sulfonyl and chlorophenyl groups in target engagement. Molecular Weight: 487.40 g/mol (higher due to additional chlorophenyl and methyl groups) .

Non-Chromen Backbones with Shared Substituents

(2Z)-3-(Benzylamino)-N-(4-Chlorophenyl)but-2-enamide

- Core Structure : Butenamide (linear chain) vs. chromen.

- Key Differences: Hydrogen Bonding: Benzylamino group acts as a hydrogen bond donor (vs. sulfonyl acceptor). Solubility: Lower logP (~3.5 estimated) and higher PSA (~70 Ų) suggest enhanced aqueous solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Implications

- Chromen Derivatives : Substituent position (para vs. meta/ortho) and electron-withdrawing groups (e.g., sulfonyl) critically influence lipophilicity and target binding .

- Heterocyclic Analogues : Thiazole and pyrazole cores offer tunable electronic properties but may compromise planarity required for chromen-like activity .

- Solubility Optimization : Methoxy or flexible chains (e.g., 2-methoxyethyl) improve solubility but may reduce membrane permeability .

Q & A

Basic: What synthetic routes are commonly employed for (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-2H-chromen-2-imine, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via multi-step condensation reactions. A key step involves the formation of the imine bond, often catalyzed by bases such as KOH (e.g., in thiourea-mediated reactions ). For example, sulfonamide intermediates (e.g., benzenesulfonyl derivatives) are condensed with substituted acrylamides or aromatic amines under controlled temperatures (0–15°C) to prevent side reactions . Critical factors include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-synthesis purification.

- Catalyst loading : Excess base can lead to hydrolysis, reducing yield .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is standard for isolating the Z-isomer .

Basic: Which spectroscopic techniques are optimal for characterizing this compound, and how are spectral assignments validated?

Answer:

- ¹H/¹³C NMR : Assignments rely on coupling patterns (e.g., imine proton at δ ~8.5–9.0 ppm) and DEPT-135 for distinguishing CH₃/CH₂ groups .

- IR spectroscopy : Key peaks include sulfonyl S=O (~1350 cm⁻¹) and C=N (~1620 cm⁻¹) stretches .

- UV-Vis : Conjugation in the chromen-imine system shows λmax ~300–350 nm, useful for monitoring electronic transitions .

Validation : Cross-referencing with computational simulations (e.g., Gaussian) and comparing to analogous structures (e.g., sulfonamide derivatives ) resolves ambiguities.

Basic: How is X-ray crystallography applied to resolve its molecular structure, and what challenges arise during refinement?

Answer:

Single-crystal X-ray diffraction is the gold standard. Key steps:

- Data collection : Low-temperature (e.g., 100 K) measurements reduce thermal motion artifacts .

- Refinement : SHELXL iteratively adjusts atomic positions and anisotropic displacement parameters . Challenges include:

Advanced: How can computational methods predict the compound’s bioactivity or reactivity?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets ).

- DFT calculations : Gaussian09 computes frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- MD simulations : GROMACS assesses stability in solvated systems, guiding drug design .

Advanced: What strategies address low yields in the imine formation step during synthesis?

Answer:

- Catalyst optimization : Substoichiometric p-TsOH or molecular sieves absorb water, shifting equilibrium toward imine formation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves regioselectivity .

- In situ monitoring : ReactIR tracks imine bond formation (~1620 cm⁻¹) to halt reactions at peak yield .

Advanced: How are contradictions between experimental and theoretical spectral data resolved?

Answer:

- Dynamic effects : NMR chemical shifts may deviate from static DFT predictions due to solvent interactions; COSMO-RS simulations correct for solvation .

- Tautomerism : Variable-temperature NMR identifies equilibrium between enol-imine and keto-amine forms, aligning with DFT free-energy calculations .

- Crystal packing : X-ray data (e.g., hydrogen-bonding networks) explain discrepancies in IR peak intensities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.